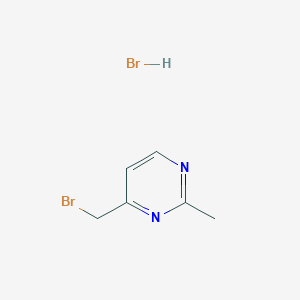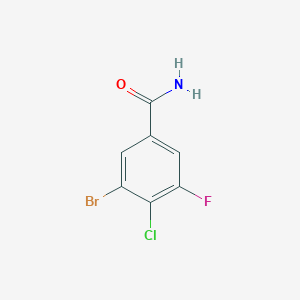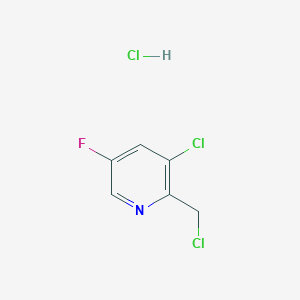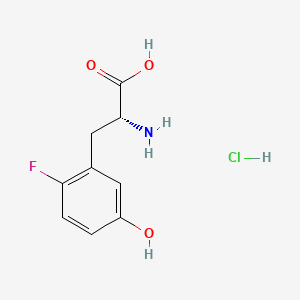
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amination Reaction: Starting from the corresponding phenylpropanoic acid, the amino group can be introduced through reductive amination using ammonia or an amine source under reducing conditions.
Fluorination Reaction:
Hydroxylation Reaction: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group or the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, tin chloride, and iron powder are commonly used.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and ketones.
Reduction: Amino derivatives and alcohols.
Substitution: Various fluorinated and non-fluorinated derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
2-Amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
Uniqueness: (R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11ClFNO3 |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14;/h1-3,8,12H,4,11H2,(H,13,14);1H/t8-;/m1./s1 |
InChI Key |
XADWJJYZLYZVNL-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C[C@H](C(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


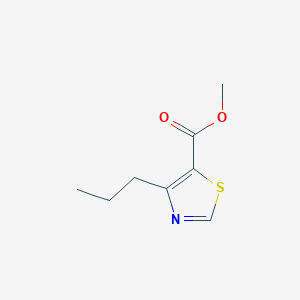
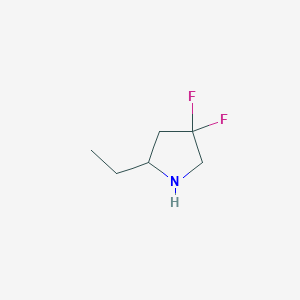

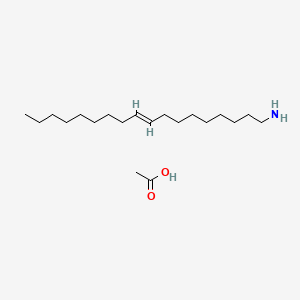
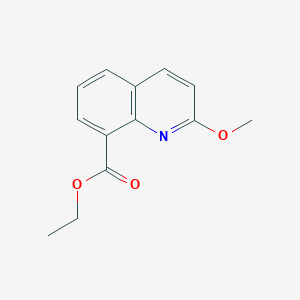
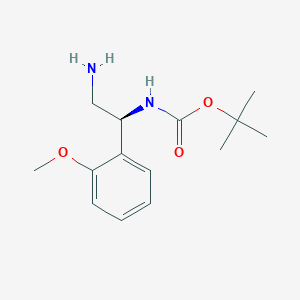

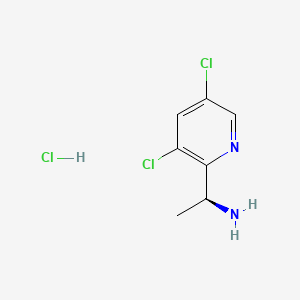

![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)

